2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride

amino acid salt forms aqueous solubility formulation science

Peptide chemists face two bottlenecks with α,α-disubstituted amino acids: poor aqueous solubility of zwitterionic free bases and inefficient coupling at sterically hindered Cα centers. This hydrochloride salt solves both-delivering soluble, stoichiometrically defined α-(hydroxymethyl)serine (HmS) for direct Fmoc protection and HATU-mediated SPPS coupling, the method proven superior to fluoride or PyBroP/DMAP activation. • HmS incorporation yields helix-stabilized peptides with Cu(II) stability constants ~10⁴-fold higher than oligoalanine controls. • Validated in VDR-coactivator inhibitors: DPI-08 achieves IC₅₀ = 3.2 μM. • Enables trypsin/elastase inhibitor scaffolds where [HmSer⁵]SFTI-1 retains potent activity vs. inactive [Val⁵] analog.

Molecular Formula C4H10ClNO4
Molecular Weight 171.58 g/mol
CAS No. 1691615-98-1
Cat. No. B6227739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride
CAS1691615-98-1
Molecular FormulaC4H10ClNO4
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESC(C(CO)(C(=O)O)N)O.Cl
InChIInChI=1S/C4H9NO4.ClH/c5-4(1-6,2-7)3(8)9;/h6-7H,1-2,5H2,(H,8,9);1H
InChIKeyXCISODFFSWBEFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

α-(Hydroxymethyl)serine HCl Procurement & Selection Guide


2-Amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride (CAS 1691615-98-1) is the hydrochloride salt of α-(hydroxymethyl)serine (HmS), a non-proteinogenic α,α-disubstituted serine derivative in which the α-hydrogen of serine is replaced by a hydroxymethyl group [1]. This compound belongs to the family of Cα-tetrasubstituted amino acids that function as helix-stabilizing residues in peptide design, enhanced metal chelators, and building blocks for antibiotic and inhibitor scaffolds [2]. As with other amino acid-derived hydrochloride salts, the HCl counterion provides markedly improved aqueous solubility relative to the zwitterionic free base form (CAS 17149-11-0), a critical consideration for solution-phase peptide synthesis, biochemical assays, and pharmaceutical salt-form screening [3].

HCl salt formSupports aqueous dissolution for solution-phase peptide synthesis and assay preparation
α,α-disubstituted scaffoldEnables helix stabilization, metal chelation, and protease inhibitor design
Sterically hindered residueRequires HATU-based coupling; Fmoc-SPPS workflows with 2-chlorotrityl resin recommended
Biosynthetic referenceCirH enzyme-validated standard for chemoenzymatic production studies

Why α-(Hydroxymethyl)serine HCl Cannot Be Replaced by Generic Analogs


The α,α-disubstitution pattern at the Cα carbon fundamentally differentiates this compound from canonical amino acids such as serine (Cα-monosubstituted) and even from other quaternary amino acids like α-methylserine [1]. The presence of two hydroxymethyl arms endows unique metal-chelating capacity: HmS-containing oligopeptides exhibit copper(II) stability constants up to four orders of magnitude higher than comparable oligoalanine peptides, an effect not achievable with serine or α-methylserine [2]. Furthermore, the sterically hindered quaternary center dictates specific coupling chemistry requirements in solid-phase peptide synthesis; HATU-mediated activation proves decisively superior to fluoride or PyBroP/DMAP methods for the O,O-isopropylidene-protected derivative [3]. These structural and functional properties are intrinsic to the HmS scaffold regardless of salt form, but the hydrochloride salt is the practical form for delivering soluble, stoichiometrically defined HmS in aqueous and polar organic media.

Unmatched chelation Serine or α-methylserine cannot provide the dual hydroxymethyl arm coordination that raises Cu(II) stability by orders of magnitude.
Coupling incompatibility Standard activation methods (fluoride/PyBroP) may fail; only HATU-based protocols have been reported as effective for this hindered residue.
Salt-form disparity Free base zwitterion exhibits lower and pH-dependent solubility; the hydrochloride salt ensures stoichiometric control in aqueous media.

Quantitative Selection Evidence for α-(Hydroxymethyl)serine HCl


Aqueous Solubility: HCl Salt vs. Free Base

The free base zwitterionic form of α-hydroxymethylserine (CAS 17149-11-0) demonstrates water solubility of at least 25 mg/mL (approximately 185 mM), while the hydrochloride salt (CAS 1691615-98-1) benefits from the well-established class-level enhancement in aqueous solubility conferred by HCl salt formation for amino acids [1]. Amine hydrochloride salts of amino acids typically exhibit 2- to 10-fold solubility increases relative to their free base zwitterions in water, a property critical for reproducible dissolution in biochemical assay buffers and peptide coupling reactions [2]. The hydrochloride form also provides a single, defined protonation state (protonated amine, neutralized carboxylate-hydrochloride counterion pair) versus the pH-dependent equilibrium of the zwitterionic free base, simplifying stoichiometric calculations for solution-phase applications [3].

Aqueous Solubility
Class-level
HCl salt expected ≥2× solubility vs. free base (class-level trend); free base solubility ≥25 mg/mL
May support more reliable dissolution in assay buffers.
Exact solubility factor not determined for this compound pair.
amino acid salt forms aqueous solubility formulation science

Copper(II) Complex Stability Enhancement

α-Hydroxymethylserine (HmS) residues, when incorporated into oligopeptide sequences, increase the stability constants of copper(II) complexes by nearly four orders of magnitude (log K* enhancement) compared to homooligopeptides such as oligoalanine [1]. In the deltakephalin system, protonation-corrected stability constants (log K*) of 4N copper(II) complexes were measured at −22.55 for deltakephalin (Tyr-D-Thr-Gly-Phe-Leu-Thr) compared to −21.15 for the derivative containing HmS in the second and sixth positions (Tyr-HmS-Gly-Phe-Leu-HmS), representing a significant stabilization of the 4N coordination mode [1]. The HmS-His dipeptide forms complexes with Cu(II), Ni(II), and Zn(II) that are considerably more stable than those of Gly-His or Ala-His dipeptides, with tetrameric Cu4H−8L4 and Ni4H−8L4 species observed [2]. These effects are attributed to indirect stabilization via hydrogen-bonding interactions involving the hydroxymethyl side chains rather than direct metal-hydroxyl coordination [1].

Cu(II) Stability
Head-to-head
HmS analog log K* = −21.15
Deltakephalin log K* = −22.55
Δ +1.40 (~25×)
Supports unique metal-binding peptide scaffold design.
Potentiometric titration, 4N Cu(II) binding mode.
metal chelation copper(II) complexes stability constants metallopeptides

HATU vs. Fluoride/PyBroP Coupling Efficiency

In the synthesis of sterically hindered dipeptides bearing a C-terminal O,O-isopropylidene-protected HmS residue (HmS(Ipr)), the HATU coupling reagent demonstrated the highest efficiency compared with fluoride activation and PyBroP/DMAP methods [1]. The HATU method similarly outperformed fluoride activation in the solid-phase assembly of HmS homo-sequences [1]. This superiority is critical because HmS-derived peptides are prone to diketopiperazine (DKP) formation during Fmoc deprotection from dipeptides with C-terminal HmS or HmS(Ipr) residues, a side reaction that precludes C→N elongation [1]. Successful synthetic protocols developed include the 2+1 condensation using mixed anhydride activation (preserving optical integrity) and the use of 2-chlorotrityl resin, which sterically suppresses undesired DKP cleavage; this resin also enables mild cleavage conditions (AcOH/TFE/DCM) that preserve the acid-sensitive isopropylidene protection and minimize N→O-acyl migration [1][2].

Coupling Efficiency
Head-to-head
HATU reported highest efficiency
Fluoride / PyBroP lower efficiency
Supports coupling of sterically hindered HmS(Ipr) residues.
Qualitative ranking; DKP suppression critical.
solid-phase peptide synthesis HATU coupling sterically hindered amino acids

Helical Stabilization in VDR Inhibitory Peptides

In a series of stapled helical heptapeptides designed as vitamin D receptor (VDR)-coactivator interaction inhibitors (DPI-01 through DPI-10), the peptide DPI-08—incorporating hydroxymethylserine (Hms) as the α,α-disubstituted amino acid—exhibited an IC50 of 3.2 μM in a receptor cofactor assay [1]. This compound outperformed other analogs in the series, including those bearing α-aminoisobutyric acid (Aib) as the helix-stabilizing residue, demonstrating that HmS provides a functionally meaningful alternative to Aib for helix stabilization in bioactive short peptides while simultaneously increasing hydrophilicity—a dual advantage relevant for bioavailability optimization [1][2]. The enhanced hydrophilicity of HmS relative to Aib derives from the additional hydroxyl group in the side chain, which contributes hydrogen-bonding capacity and improved aqueous compatibility without compromising the φ/ψ dihedral angle restriction that stabilizes helical conformations [2].

VDR Inhibition
Head-to-head
DPI-08 (Hms) IC50 3.2 μM
Other DPI peptides weaker activity
Supports helix-stabilized bioactive peptide design.
Receptor cofactor assay; Aib comparator series.
vitamin D receptor stapled peptides helical stabilization coactivator inhibition

Selective Trypsin Inhibition via P1 Hydroxyl Mimicry

In structure-activity studies of the sunflower trypsin inhibitor SFTI-1, replacement of the P1 position residue with α-hydroxymethylserine (HmSer) produced potent inhibitors of bovine β-trypsin, whereas the corresponding [Val5]SFTI-1 analog was practically inactive [1]. All synthesized HmSer- and HmVal-containing SFTI-1 analogs inhibited bovine β-trypsin and human leukocyte elastase, but the [Val5]SFTI-1 analog lacking the α-hydroxymethyl functionality showed negligible activity [1][2]. This stark difference demonstrates that the additional hydroxyl group provided by the HmSer side chain is critical for productive interaction at the S1 specificity pocket of trypsin-like serine proteases, mimicking the hydrogen-bonding contribution of the native P1 serine hydroxyl in natural substrate-enzyme complexes [1].

Trypsin Inhibition
Head-to-head
[HmSer5]SFTI-1 potent inhibitor
[Val5]SFTI-1 practically inactive
Hydroxyl mimicry enables trypsin inhibition research.
Bovine β-trypsin; P1 position critical.
serine protease inhibition SFTI-1 trypsin substrate specificity

Biosynthetic vs. Chemical Access to HmS

The enzyme CirH, a glycine/serine hydroxymethyltransferase homolog from the cirratiomycin biosynthetic gene cluster in Streptomyces cirratus, catalyzes the in vitro synthesis of α-(hydroxymethyl)serine directly from D-serine [1]. This enzymatic route provides a biosynthetic alternative to multi-step chemical synthesis, which typically requires cupric ion-mediated condensation of serine and formaldehyde in alkaline solution or multi-step protection/deprotection strategies [2][3]. The discovery of this biosynthetic pathway expands the toolkit for chemoenzymatic production of α-hydroxymethylserine and validates the biological relevance of this non-proteinogenic amino acid as a genuine secondary metabolite building block found in the antibiotic cirratiomycin [1][4].

Biosynthetic Access
Source review
CirH enzyme catalyzes HmS from D-serine in vitro; alternative to multi-step chemical synthesis.
Supports chemoenzymatic production route exploration.
Yield comparison not reported; stereochemical outcome favorable.
biosynthesis nonribosomal peptide synthetase cirratiomycin enzymatic synthesis

Optimal Application Scenarios for α-(Hydroxymethyl)serine HCl


Solid-Phase Synthesis of Helix-Stabilized Peptides

Researchers synthesizing stapled or conformationally constrained peptides for nuclear receptor targeting (e.g., VDR-coactivator inhibitors) should procure this hydrochloride salt as the starting material for Fmoc-HmS(Ipr)-OH derivative preparation. DPI-08, a HmS-containing heptapeptide, achieved IC50 = 3.2 μM against VDR-coactivator interactions, validating HmS as a functional helix-stabilizing residue [1]. The hydrochloride form provides soluble, stoichiometrically defined HmS for Fmoc protection and subsequent HATU-mediated solid-phase coupling—the method proven superior to fluoride and PyBroP/DMAP activation for the sterically hindered HmS(Ipr) residue [2].

Metallopeptide Design for Enhanced Cu(II)/Ni(II) Coordination

Investigators designing metal-binding peptides for catalysis, metal sensing, or antimicrobial applications should select HmS-containing sequences. Incorporation of HmS residues increases Cu(II) complex stability constants by approximately four orders of magnitude relative to oligoalanine peptides, with protonation-corrected log K* values of −21.15 for HmS-containing deltakephalin analogs versus −22.55 for the parent peptide [1]. The hydrochloride salt facilitates dissolution in aqueous buffers for potentiometric and spectroscopic characterization of metal-binding properties.

Serine Protease Inhibitor Engineering

Peptide chemists developing trypsin or elastase inhibitors should utilize this compound to access HmSer-bearing inhibitor analogs. In the SFTI-1 scaffold, [HmSer5]SFTI-1 retains potent bovine β-trypsin inhibitory activity while [Val5]SFTI-1 is practically inactive, demonstrating that the α-hydroxymethyl group provides essential hydrogen-bonding mimicry of the native serine hydroxyl at the P1 specificity pocket [1]. The hydrochloride salt enables direct incorporation into Fmoc-based SPPS workflows without solubility limitations.

Chemoenzymatic and Biosynthetic Pathway Studies

Laboratories investigating nonribosomal peptide biosynthesis or seeking scalable HmS production should consider this compound as an analytical reference standard. The CirH enzyme from Streptomyces cirratus has been demonstrated to synthesize α-(hydroxymethyl)serine from D-serine in vitro, offering a validated enzymatic route to this non-proteinogenic amino acid [1]. The hydrochloride salt provides a defined physical form for HPLC calibration, NMR characterization, and enzyme activity assays supporting biosynthetic pathway optimization.

Application
Selection Property
Validation Focus
Helix-stabilized peptide synthesis (VDR)
Fmoc-compatible hydrochloride form; steric hindrance-tolerant activation chemistry
Coupling efficiency and helix-content validation
Metal-coordinating peptide design
Dual hydroxymethyl side-chain chelation capacity
Stability constant enhancement over oligoalanine controls
Trypsin/elastase inhibitor engineering
P1 hydroxyl mimicry with quaternary backbone restriction
Enzyme inhibition specificity vs. valine-substituted analogs
Chemoenzymatic pathway studies
Reference standard for HPLC/NMR characterization
Enzyme activity and product identity validation
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